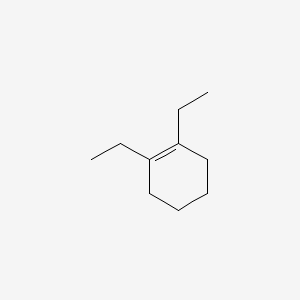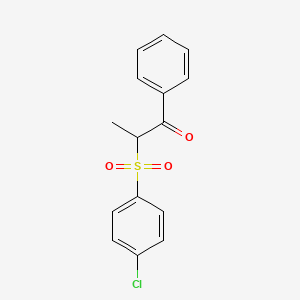
2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one is a chemical compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring and a phenylpropanone moiety. Sulfone derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-phenylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The crude product is typically purified by recrystallization or chromatography techniques to obtain the pure compound .
化学反応の分析
Types of Reactions
2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with biological macromolecules, such as proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to the compound’s biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-(4-Fluorobenzene-1-sulfonyl)-1-phenylpropan-1-one
- 2-(4-Methylbenzene-1-sulfonyl)-1-phenylpropan-1-one
- 2-(4-Nitrobenzene-1-sulfonyl)-1-phenylpropan-1-one
Uniqueness
2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one is unique due to the presence of the chlorobenzene moiety, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications. Additionally, the sulfonyl group enhances the compound’s stability and reactivity, making it valuable in both research and industrial contexts .
特性
CAS番号 |
91781-50-9 |
|---|---|
分子式 |
C15H13ClO3S |
分子量 |
308.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfonyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO3S/c1-11(15(17)12-5-3-2-4-6-12)20(18,19)14-9-7-13(16)8-10-14/h2-11H,1H3 |
InChIキー |
WTLUZZXXNHRVQD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



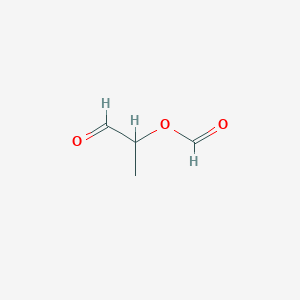
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)


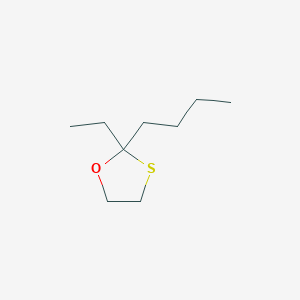
![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)
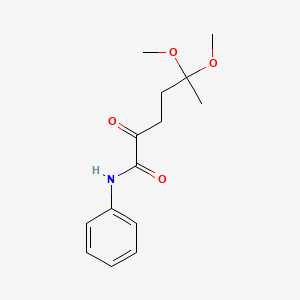
![1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14368898.png)
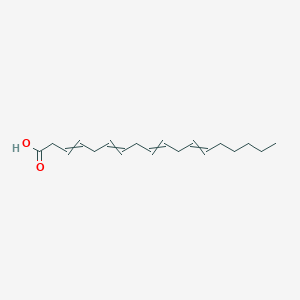
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
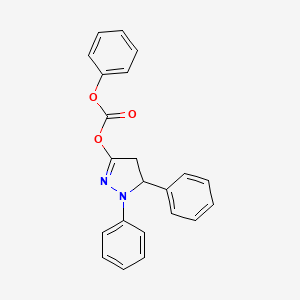
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)
